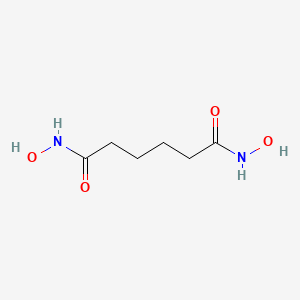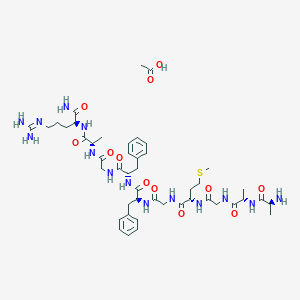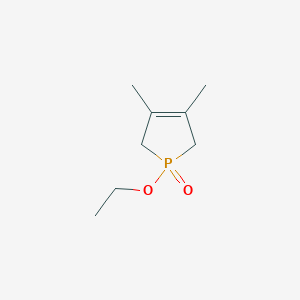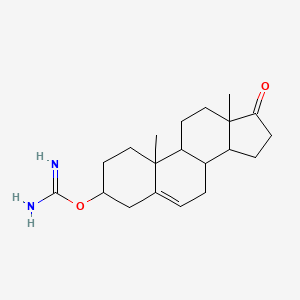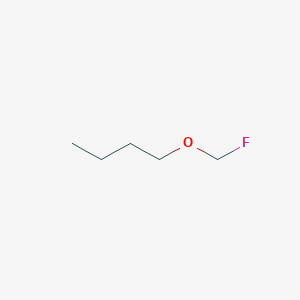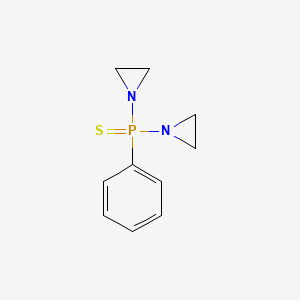
1,1'-(Phenylphosphorothioyl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylphosphorothioyl)diaziridine is a chemical compound with the molecular formula C10H13N2PS. It is a member of the diaziridine family, characterized by a three-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1,1’-(Phenylphosphorothioyl)diaziridine involves several steps. One common method includes the reaction of phenylphosphorothioyl chloride with diaziridine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1,1’-(Phenylphosphorothioyl)diaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the diaziridine ring and formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
1,1’-(Phenylphosphorothioyl)diaziridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphorothioyl)diaziridine involves its interaction with molecular targets through its reactive diaziridine ring. The ring can undergo ring-opening reactions, forming reactive intermediates that interact with enzymes or other biological molecules. These interactions can inhibit enzyme activity or modify biological pathways, making the compound useful in biochemical studies and drug development .
Comparison with Similar Compounds
1,1’-(Phenylphosphorothioyl)diaziridine can be compared with other diaziridine compounds, such as:
1,1’-(Phenylphosphorothioyl)diazirine: Similar in structure but contains a diazirine ring, which is more stable and less reactive.
1,1’-(Phenylphosphorothioyl)aziridine: Contains an aziridine ring, which is less strained and more stable than the diaziridine ring.
1,1’-(Phenylphosphorothioyl)azetidine: Contains an azetidine ring, which is a four-membered ring with different reactivity and stability compared to diaziridine
The uniqueness of 1,1’-(Phenylphosphorothioyl)diaziridine lies in its highly strained three-membered ring, which imparts significant reactivity and makes it a valuable tool in synthetic chemistry and biochemical research.
Properties
CAS No. |
2453-29-4 |
|---|---|
Molecular Formula |
C10H13N2PS |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
bis(aziridin-1-yl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13N2PS/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
CMBJWQYWYDSRGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(C2=CC=CC=C2)N3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
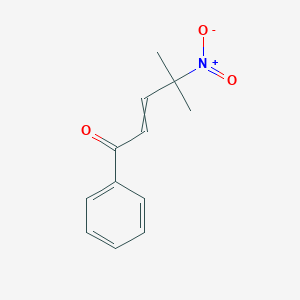
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
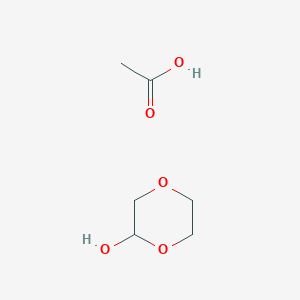
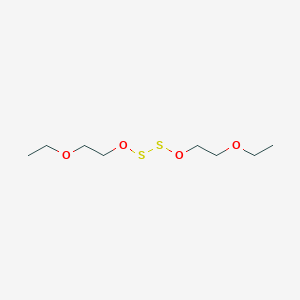
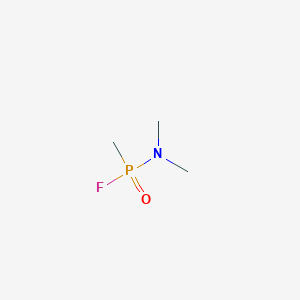
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)
